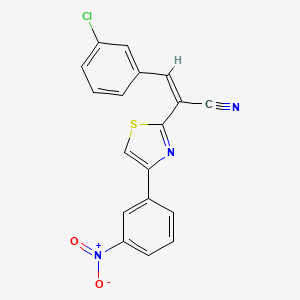
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylonitriles and has been found to exhibit various biological activities.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile involves the condensation of 3-chlorobenzaldehyde with 4-(3-nitrophenyl)thiazol-2-amine to form the corresponding Schiff base, which is then reacted with malononitrile to yield the final product.
Starting Materials
3-chlorobenzaldehyde, 4-(3-nitrophenyl)thiazol-2-amine, malononitrile
Reaction
Step 1: Condensation of 3-chlorobenzaldehyde with 4-(3-nitrophenyl)thiazol-2-amine in ethanol to form the corresponding Schiff base., Step 2: Addition of malononitrile to the Schiff base in ethanol and refluxing the mixture for several hours., Step 3: Isolation of the product by filtration and recrystallization from ethanol.
作用機序
The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. It has also been suggested that the compound induces apoptosis in cancer cells by activating caspase enzymes.
生化学的および生理学的効果
The biochemical and physiological effects of (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of enzymes involved in the pathogenesis of various diseases. In vivo studies have shown that the compound exhibits anticancer activity and reduces inflammation.
実験室実験の利点と制限
The advantages of using (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile in lab experiments include its high potency and selectivity for various enzymes and its potential anticancer activity. However, the limitations of using this compound include its potential toxicity and lack of in vivo studies.
将来の方向性
There are several future directions for the research on (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile. These include:
1. Further studies on the mechanism of action of the compound.
2. In vivo studies to determine the toxicity and efficacy of the compound.
3. Studies on the potential applications of the compound in the treatment of various diseases.
4. Development of derivatives of the compound with improved selectivity and potency.
5. Identification of new targets for the compound.
Conclusion:
In conclusion, (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has potential applications in scientific research. It exhibits inhibitory activity against various enzymes and anticancer activity against various cancer cell lines. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
科学的研究の応用
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, it has been found to exhibit anticancer activity against various cancer cell lines.
特性
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-5-1-3-12(8-15)7-14(10-20)18-21-17(11-25-18)13-4-2-6-16(9-13)22(23)24/h1-9,11H/b14-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQMUBWSKYLGCE-AUWJEWJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

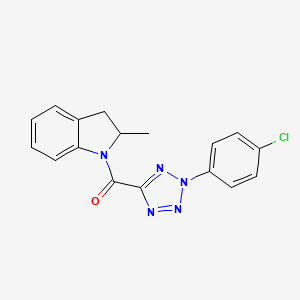
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
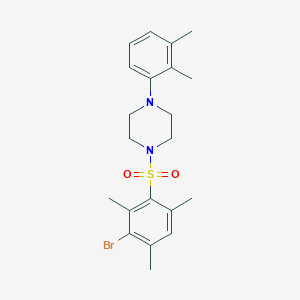
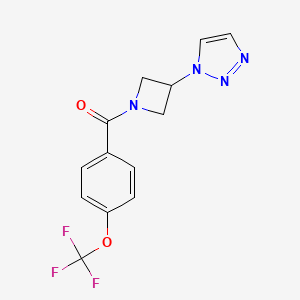
![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)
![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)
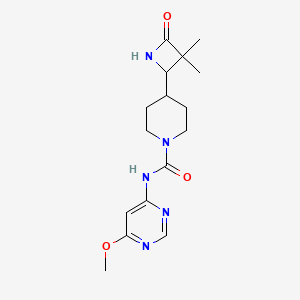
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide;hydrochloride](/img/structure/B2384373.png)
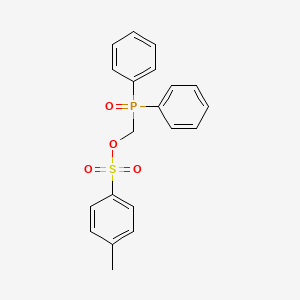
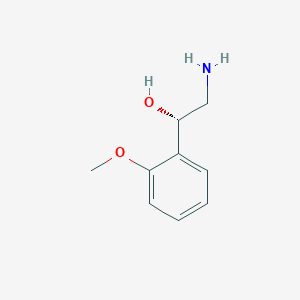
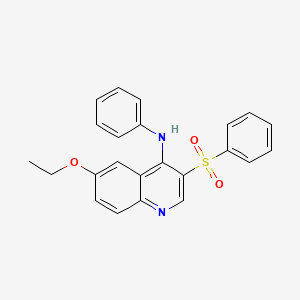

acetic acid](/img/structure/B2384381.png)
![2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2384383.png)